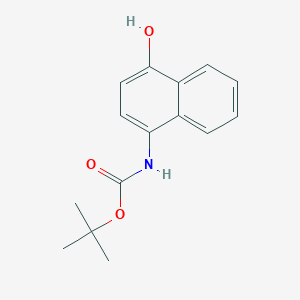

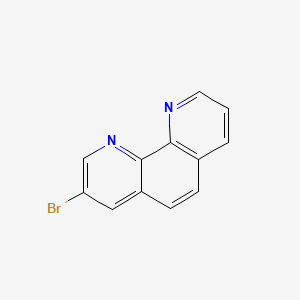

叔丁基(4-羟基萘-1-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been achieved with high enantioselectivity using lipase-catalyzed transesterification . The synthesis of complex tert-butyl carbamate intermediates often involves multi-step reactions, such as the seven-step synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate from L-Serine .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can be linked to various aromatic or aliphatic groups. The structure of these compounds is typically confirmed using techniques such as high-resolution mass spectrometry, NMR, IR, and UV spectroscopy .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These derivatives can also be transformed into other functional groups, such as amines, through enzymatic processes or chemical reactions . The reactivity of tert-butyl carbamate derivatives can be further manipulated through various protection and deprotection strategies, as seen in the synthesis of complex intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These compounds are often synthesized as intermediates for further chemical transformations, and their stability under various conditions is crucial for their utility in organic synthesis. The properties such as solubility, melting point, and reactivity can be tailored by modifying the substituents on the carbamate nitrogen or by introducing different functional groups into the molecule 10.

科学研究应用

合成和生物医学应用

天然产物类似物的合成:叔丁基(4-羟基萘-1-基)氨基甲酸酯衍生物已被用于合成类似jaspin B的化合物,jaspin B是从海绵中分离出的一种天然产物,对各种人类癌细胞系表现出细胞毒活性。合成过程涉及多个步骤,包括酯化、保护和还原过程 (Tang et al., 2014)。

生物活性化合物的合成:另一项研究展示了叔丁基5-氨基-4-((2-(二甲基氨基)乙基)(甲基)氨基)-2-甲氧基苯基)氨基甲酸酯的合成,这是生产生物活性化合物如奥西美替尼(AZD9291)的关键中间体 (Zhao et al., 2017)。

有机光伏材料

- 有机光伏应用:这种化合物还被用于生产有机光伏材料。例如,合成了一种衍生物,叔丁基双(4′-(己氧基)-[1,1′-联苯]-4-基)氨基甲酸酯,用于开发新的供体构建块,用于有机光伏应用 (Chmovzh & Rakitin, 2021)。

药物化学和有机合成

用于药物化学的对映选择性合成:该化合物在对映选择性合成2′-脱氧核糖核苷类似物中发挥了重要作用,作为药物化学中的关键中间体 (Ober et al., 2004)。

手性有机硒烷和有机碲烷的合成:对叔丁基2-(1-羟基乙基)苯基氨基甲酸酯的酶动力学拆分进行了研究,用于生产手性有机硒烷和有机碲烷,突出了其在发展不对称合成方法中的重要性 (Piovan et al., 2011)。

其他化学合成应用

氮酮类似物的合成:从醛和叔丁基-N-羟基甲酸酯合成了叔丁基(苯磺酰)烷基-N-羟基甲酸酯,作为N-(Boc)保护的氮酮在与有机金属化合物反应中。这展示了它们在有机合成中作为构建块的多功能性 (Guinchard et al., 2005)。

Diels-Alder 反应:该化合物还被用于Diels-Alder反应,进一步强调了它在复杂有机合成过程中的实用性 (Padwa et al., 2003)。

未来方向

Carbamates, including “tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate”, have an important role in modern drug discovery and medicinal chemistry . They are part of many drugs and prodrugs approved for the treatment of various diseases. Future research may focus on exploring new therapeutic applications of carbamates and improving their synthesis methods .

属性

IUPAC Name |

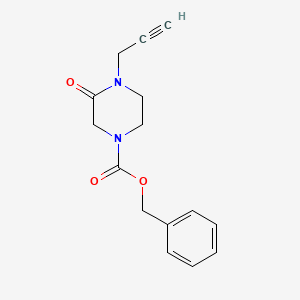

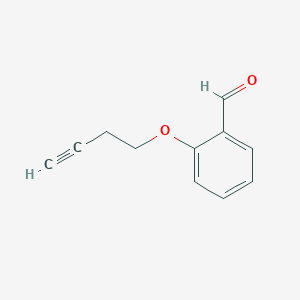

tert-butyl N-(4-hydroxynaphthalen-1-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-9,17H,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVXBLGVBZJTCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448511 |

Source

|

| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |

CAS RN |

285984-22-7 |

Source

|

| Record name | tert-Butyl (4-hydroxynaphthalen-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)